Structural Differentiation Versus N-(4-Ethylphenyl)quinoxaline-6-carboxamide in Cannabinoid Receptor Modulation
The closest publicly characterized analog is N-(4-ethylphenyl)quinoxaline-6-carboxamide (PSB-18579), a CB₁ negative allosteric modulator with an IC₅₀ of 6.78 µM in β-arrestin-2 recruitment assays [1]. Replacing the 4-ethylphenyl with an isoxazole-propyl moiety, as in the target compound, introduces a heterocyclic hydrogen-bond acceptor and donor system absent in the comparator. This structural modification has the potential to alter both the allosteric binding pose and the functional selectivity profile (β-arrestin vs. G protein), a phenomenon documented for closely related quinoxaline-6-carboxamide analogs where subtle side-chain changes switch the functional output from negative allosteric modulation to partial agonism [1].
| Evidence Dimension | CB₁ negative allosteric modulator potency (β-arrestin-2 recruitment) |
|---|---|
| Target Compound Data | No publicly available data; isoxazole-propyl side chain is predicted to alter allosteric binding relative to N-(4-ethylphenyl) analog. |
| Comparator Or Baseline | N-(4-Ethylphenyl)quinoxaline-6-carboxamide (PSB-18579): IC₅₀ = 6.78 µM |
| Quantified Difference | Cannot be quantified without direct testing; structural divergence suggests distinct pharmacological profile. |
| Conditions | Human CB₁ receptor β-arrestin-2 recruitment assay (DiscoverX PathHunter) |
Why This Matters
Procurement of the target compound enables exploration of isoxazole-mediated interactions at the CB₁ allosteric site, which is inaccessible with the commercially characterized N-(4-ethylphenyl) analog.
- [1] Müller CE, et al. Discovery and characterization of quinoxaline-6-carboxamides as novel allosteric modulators of CB receptors. Sci Rep. 2023;13:41173052. View Source
